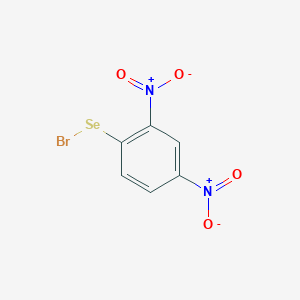
N-(4-Chloro-3-hydroxyphenyl)-N'-(4,5-dichloro-2-hydroxyphenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Chloro-3-hydroxyphenyl)-N’-(4,5-dichloro-2-hydroxyphenyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. The presence of chloro and hydroxy groups in the phenyl rings of this compound suggests potential biological activity and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chloro-3-hydroxyphenyl)-N’-(4,5-dichloro-2-hydroxyphenyl)urea typically involves the reaction of 4-chloro-3-hydroxyaniline with 4,5-dichloro-2-hydroxyaniline in the presence of a suitable coupling agent such as carbonyldiimidazole or phosgene. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran under controlled temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-Chloro-3-hydroxyphenyl)-N’-(4,5-dichloro-2-hydroxyphenyl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones.
Reduction: The nitro groups (if present) can be reduced to amines.
Substitution: The chloro groups can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like sodium borohydride or catalytic hydrogenation.
Substitution: Reagents like sodium methoxide or thiourea.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while substitution reactions could produce various substituted urea derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-(4-Chloro-3-hydroxyphenyl)-N’-(4,5-dichloro-2-hydroxyphenyl)urea would depend on its specific application. In biological systems, it might interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. The presence of chloro and hydroxy groups suggests potential interactions with cellular components, possibly through hydrogen bonding or hydrophobic interactions.
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-Chloro-3-hydroxyphenyl)-N’-(4-hydroxyphenyl)urea
- N-(4-Chloro-3-hydroxyphenyl)-N’-(4,5-dichlorophenyl)urea
- N-(4-Chloro-3-hydroxyphenyl)-N’-(2-hydroxyphenyl)urea
Uniqueness
N-(4-Chloro-3-hydroxyphenyl)-N’-(4,5-dichloro-2-hydroxyphenyl)urea is unique due to the presence of multiple chloro and hydroxy groups, which can significantly influence its chemical reactivity and biological activity. This compound’s specific arrangement of functional groups may offer distinct advantages in certain applications compared to its analogs.
Propiedades
Número CAS |
63348-29-8 |
|---|---|
Fórmula molecular |
C13H9Cl3N2O3 |
Peso molecular |
347.6 g/mol |
Nombre IUPAC |
1-(4-chloro-3-hydroxyphenyl)-3-(4,5-dichloro-2-hydroxyphenyl)urea |
InChI |
InChI=1S/C13H9Cl3N2O3/c14-7-2-1-6(3-11(7)19)17-13(21)18-10-4-8(15)9(16)5-12(10)20/h1-5,19-20H,(H2,17,18,21) |
Clave InChI |
ANYGZZPZSJLVNX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1NC(=O)NC2=CC(=C(C=C2O)Cl)Cl)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


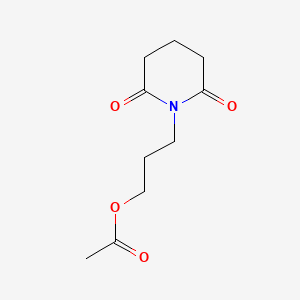
![Phenol, 2,2'-[[(2-chlorophenyl)methylene]bis[(2,5-dimethyl-4,1-phenylene)azo]]bis[4-methyl-](/img/structure/B14496064.png)

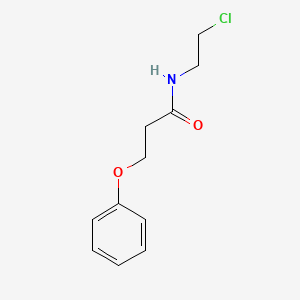

![4-[[4-(4-Carboxyanilino)-6-(diethylamino)-1,3,5-triazin-2-yl]amino]benzoic acid](/img/structure/B14496101.png)
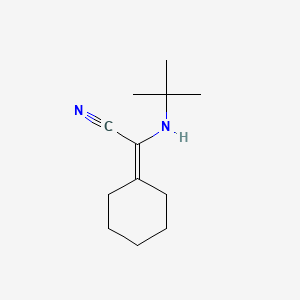

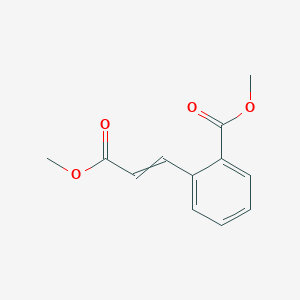
![N~2~-{2-[3,4-Bis(benzoyloxy)phenyl]ethyl}-L-glutamine](/img/structure/B14496116.png)
